molecular formula C7H12N4O B1465399 N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide CAS No. 1250039-17-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide

Cat. No. B1465399
CAS RN: 1250039-17-8
M. Wt: 168.2 g/mol
InChI Key: NLIROHLBPTWXNT-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide” is a chemical compound with the empirical formula C7H13N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide” can be represented by the SMILES string CNCc1cc(C)nn1C . The InChI representation is 1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 .


Physical And Chemical Properties Analysis

“N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide” is a solid substance . Its molecular weight is 139.20 .

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound serves as a precursor in the synthesis of various heterocyclic systems, which are crucial in pharmaceutical chemistry. For instance, it is used in the formation of pyrazolo[1,5-a]pyrimidines , which are of interest due to their potential therapeutic applications .

Tautomerism Studies

The compound exhibits tautomerism, a property that can significantly affect its reactivity and, consequently, the biological activity of derivatives. Studying its tautomeric forms provides insights into the structure-reactivity relationships of such heterocycles .

Antileishmanial and Antimalarial Applications

Derivatives of this compound have been evaluated for their potential in treating diseases such as leishmaniasis and malaria. The synthesis of hydrazine-coupled pyrazole derivatives has shown promise in this field .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are essential in drug design. It can be used to predict the orientation of a compound when it binds to a target, aiding in the development of new therapeutics .

Development of Anti-Infective Agents

Due to its structural properties, the compound can be modified to create derivatives with anti-infective properties. This is particularly relevant in the context of increasing antibiotic resistance .

Chemical Synthesis Pathways

It is involved in various chemical synthesis pathways, including nucleophilic addition-elimination reactions. These pathways are fundamental in creating more complex molecules with desired properties .

Structural Analysis and Reactivity

The compound’s structure allows for detailed analysis, which is crucial for understanding its reactivity. This knowledge can impact the design of synthetic methods where such compounds are utilized .

Flavoring Agent Evaluation

Although not directly mentioned for this specific compound, related pyrazole derivatives have been evaluated as flavoring agents. This suggests potential applications in food chemistry, subject to safety evaluations .

Safety and Hazards

“N-(1,3-dimethyl-1H-pyrazol-5-yl)glycinamide” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound .

properties

IUPAC Name

2-amino-N-(2,5-dimethylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIROHLBPTWXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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